1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a chlorinated, methoxylated, and nitrated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-chloro-2-methoxy-4-nitrophenol.
Sulfonylation: The nitrated compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, resulting in 5-chloro-2-methoxy-4-nitrophenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed:
Reduction: 1-((5-Chloro-2-methoxy-4-aminophenyl)sulfonyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-((5-Chloro-2-hydroxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine.
Scientific Research Applications
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.
Uniqueness: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
97630-21-2 |
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Molecular Formula |
C12H16ClN3O5S |
Molecular Weight |
349.79 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxy-4-nitrophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H16ClN3O5S/c1-14-3-5-15(6-4-14)22(19,20)12-7-9(13)10(16(17)18)8-11(12)21-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
RQXWUQNGOXPJTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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